molecular formula C23H23NO4S B4328417 N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide

Cat. No. B4328417
M. Wt: 409.5 g/mol
InChI Key: DLMBDZKFZWHGNX-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine and materials science. MPB is a sulfonamide-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide is complex and not fully understood. However, it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In animal studies, N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been found to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it suitable for use in in vitro and in vivo studies. However, N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can improve yields and reduce costs. Another area of research is the investigation of the potential use of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is potential for the development of new materials based on the self-assembling properties of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide. Further studies are needed to fully understand the mechanism of action of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide, or N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide, is a sulfonamide-based compound that has potential applications in various fields, including medicine and materials science. N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been synthesized through a multi-step process and has been extensively studied for its anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. Future research directions include the development of more efficient synthesis methods, investigation of the potential use of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide in the treatment of neurodegenerative diseases, and the development of new materials based on the self-assembling properties of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide.

Scientific Research Applications

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of enzymes involved in the inflammatory response and cancer cell growth. N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
In materials science, N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been studied for its ability to form self-assembled monolayers on various substrates. These monolayers have been shown to have potential applications in the development of biosensors and other electronic devices.

properties

IUPAC Name

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-23(19-10-4-2-5-11-19)16-27-22(28-17-23)18-9-8-12-20(15-18)24-29(25,26)21-13-6-3-7-14-21/h2-15,22,24H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMBDZKFZWHGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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